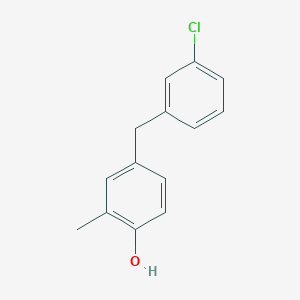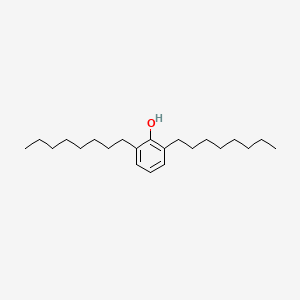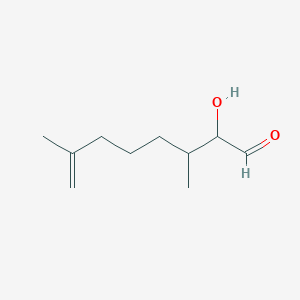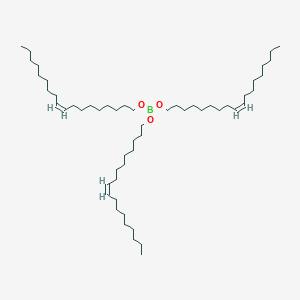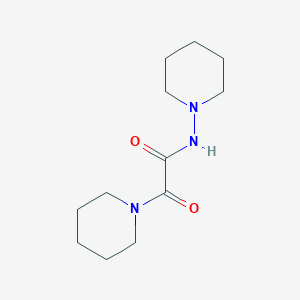
Formamide, 2-piperidino-1-piperidinocarbonyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Formamide, 2-piperidino-1-piperidinocarbonyl- is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids . This compound is characterized by its unique structure, which includes two piperidine rings attached to a formamide group.
Preparation Methods
The synthesis of Formamide, 2-piperidino-1-piperidinocarbonyl- typically involves the reaction of piperidine derivatives with formamide under specific conditions. . Industrial production methods often involve multi-step processes that ensure high yield and purity of the final product. These methods may include hydrogenation, cyclization, and amination reactions .
Chemical Reactions Analysis
Formamide, 2-piperidino-1-piperidinocarbonyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield piperidinones, while reduction can produce piperidines .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing other complex molecules. In biology and medicine, it is studied for its potential pharmacological activities, including its role as an inhibitor for certain enzymes and receptors . In the industry, it is used in the production of various pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of Formamide, 2-piperidino-1-piperidinocarbonyl- involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, which can lead to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Formamide, 2-piperidino-1-piperidinocarbonyl- can be compared with other piperidine derivatives, such as piperidinones and spiropiperidines. These compounds share similar structural features but differ in their specific functional groups and biological activities . For example, piperidinones are known for their role in the synthesis of pharmaceuticals, while spiropiperidines are studied for their unique structural properties .
Properties
CAS No. |
6050-25-5 |
|---|---|
Molecular Formula |
C12H21N3O2 |
Molecular Weight |
239.31 g/mol |
IUPAC Name |
2-oxo-N,2-di(piperidin-1-yl)acetamide |
InChI |
InChI=1S/C12H21N3O2/c16-11(13-15-9-5-2-6-10-15)12(17)14-7-3-1-4-8-14/h1-10H2,(H,13,16) |
InChI Key |
NAILEPJSUJCANH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C(=O)NN2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



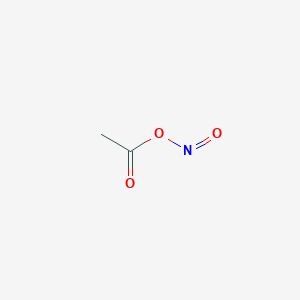

![1-{[(4-Methylphenyl)sulfanyl]methyl}-4-phenylpiperazine](/img/structure/B14737659.png)
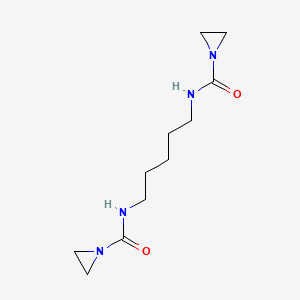

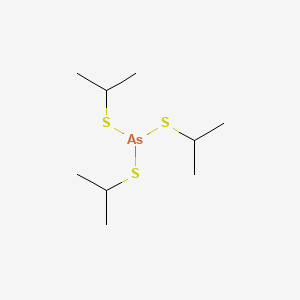
![N-(2,3-dimethylphenyl)-2-[[4-methyl-5-[(1-methyl-5,6,7,8-tetrahydronaphthalen-2-yl)oxymethyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B14737692.png)
